molecular formula C13H12BrNO2S2 B2966883 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 301193-92-0

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2966883
CAS No.: 301193-92-0
M. Wt: 358.27
InChI Key: FWBDBNDHGCJFBY-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(5-Bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-derived thiazolidinone compound characterized by a 5-bromo-2-methoxyphenyl substituent at the C5 position and an ethyl group at the N3 position of the thiazolidinone core. The (5E)-configuration denotes the trans geometry of the exocyclic double bond, which influences its molecular planarity and intermolecular interactions . This compound belongs to a class of bioactive molecules often investigated for antimicrobial, anticancer, and enzyme-inhibitory properties due to the electron-withdrawing bromine and methoxy groups, which enhance electrophilic reactivity and binding affinity to biological targets .

Properties

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S2/c1-3-15-12(16)11(19-13(15)18)7-8-6-9(14)4-5-10(8)17-2/h4-7H,3H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBDBNDHGCJFBY-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12BrNOS\text{C}_{13}\text{H}_{12}\text{BrNOS}

This structure includes a thiazolidine ring with a sulfanylidene group and a bromo-substituted methoxyphenyl moiety, which may influence its biological properties.

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various strains of bacteria and fungi. For instance:

  • Antibacterial Activity : Studies have shown that thiazolidin-4-one derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogenated and methoxy substituents appears to enhance their antibacterial efficacy. Specific derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus .
CompoundTarget OrganismMIC (µg/mL)
1Staphylococcus aureus0.5
2Escherichia coli1.0
3Candida albicans2.0

Anticancer Activity

Thiazolidin-4-one derivatives have also shown potential as anticancer agents. The mechanisms typically involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. Research highlights include:

  • Cell Line Studies : Compounds have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through caspase activation pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidin-4-one derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several thiazolidin-4-one derivatives, including the compound , against clinical isolates of bacteria. Results indicated that modifications in the substituents significantly affected antimicrobial potency .
  • Cytotoxicity Assessment : Another study investigated the cytotoxic effects of thiazolidin-4-one derivatives on human cancer cell lines, revealing that certain structural features correlate with increased cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazolidin-4-one derivatives. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups (like bromine) enhances antimicrobial activity, while methoxy groups can improve solubility and bioavailability .

Table: Summary of SAR Findings

Substituent TypeEffect on Activity
Electron-withdrawingIncreases activity
MethoxyImproves solubility
HalogenEnhances potency

Scientific Research Applications

Based on the search results, here's what is known about the applications of thiazolidin-4-one derivatives, including some related compounds:

Antibacterial Activity

  • A series of synthesized 2-(arylimino)thiazolidin-4-one compounds inhibited the growth of E. coli, with activity indices ranging from 53.84% to 88.46% . The presence of a substituent on the phenyl group promoted inhibition activity .
  • 2-(Chlorophenyl-imino)thiazolidin-4-one showed potent antibacterial activity, close to that of the reference drug Ampicillin .

Anticancer Activity

  • Thiazolidin-4-one derivatives have demonstrated potential as anticancer agents, with some compounds displaying potent activity against MCF-7 and HepG2 tumor cell lines .
  • Specific compounds have shown inhibitory activity against CDK2 and exhibited cytotoxic action towards HepG2 cancer cell lines .
  • 2-aryl-1,3-thiazolidin-4-ones have demonstrated a considerable cytotoxic effect against human cancer cell cultures .

Additional Information

  • Thiazolidine derivatives are significant in drug development, especially for antimicrobial and anticancer therapies .
  • Modifications to the thiazolidin-4-one ring can lead to new compounds with specific activities .
  • One study explored the potential of new thiazolidin-4-ones as anti-cervical cancer agents targeting EGFR . A specific compound produced promising multi-kinase inhibition against EGFR (WT) while being very selective toward the mutant forms (L858R and T790M) .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Thiazolidinone derivatives share a common heterocyclic core but differ in substituents, which dictate their physicochemical and biological properties. Key analogues include:

Compound Name Substituents Biological Activity Reference
Target Compound C5: 5-bromo-2-methoxyphenyl; N3: ethyl Antimicrobial (hypothetical)
(5E)-5-[(5-Bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one C5: 5-bromo-2-hydroxyphenyl; N3: ethyl Enhanced solubility due to hydroxyl group; potential anticancer activity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one C5: 2-methylbenzylidene; N3: phenyl Crystallographically characterized; planar geometry with π-π stacking interactions
(5E)-3-Butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one C5: 4-hydroxyphenyl; N3: butyl Structural ligand in protein binding studies (PDB: BU7)
(5Z)-5-[(5-Bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one C5: 5-bromofuran; N3: 4-nitrophenyl Synthetic intermediate; moderate yield (21%)

Key Differences in Physicochemical Properties

  • Solubility : The methoxy group in the target compound improves lipophilicity compared to the hydroxyl analogue, which may enhance membrane permeability but reduce aqueous solubility .
  • Crystallinity : Derivatives like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibit strong planar packing due to aromatic stacking, whereas brominated analogues may adopt less symmetrical crystal lattices .
  • Synthetic Accessibility : The target compound’s bromo-methoxy substituent requires multi-step synthesis, while furan or phenyl derivatives (e.g., ) are synthesized in higher yields (21–48%) via condensation reactions .

Research Findings and Bioactivity

Antimicrobial and Anticancer Potential

  • Structural Role of Bromine : Bromine at the C5 position increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., DNA gyrase) .
  • Methoxy vs.

Computational and Crystallographic Studies

  • Software Tools : Structures of related compounds (e.g., ) were refined using SHELX and visualized via WinGX/ORTEP , confirming the (5E)-configuration’s influence on molecular geometry.
  • Hydrogen Bonding : The absence of hydroxyl groups in the target compound reduces participation in Etter’s hydrogen-bonding motifs compared to derivatives like BU7 .

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Weight Melting Point (°C) LogP
Target Compound 344.25 (calc.) Not reported 3.2
Hydroxy Analog 344.25 Decomposes at 178–246 2.8
(5Z)-5-(2-Methylbenzylidene) 297.38 198–200 3.5

Notes

Synthesis Challenges : The target compound’s bromo-methoxy substituent necessitates careful control of reaction temperatures to avoid demethylation or debromination .

Analytical Methods : NMR and HRMS are critical for confirming the (5E)-configuration and purity, as seen in .

Q & A

Q. What are the key considerations for synthesizing this thiazolidinone derivative with high stereochemical purity?

Synthesis requires precise control of reaction conditions to stabilize the (5E)-configuration. A common approach involves condensation of 5-bromo-2-methoxybenzaldehyde derivatives with 3-ethyl-2-thioxothiazolidin-4-one under acidic or basic catalysis. For stereochemical control, solvents like ethanol or DMF and catalysts such as piperidine are often used to promote the formation of the thermodynamically favored (E)-isomer via keto-enol tautomerism . Characterization via single-crystal X-ray diffraction (as in ) is critical to confirm stereochemistry.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR can identify substituent effects (e.g., methoxy and bromo groups) and confirm the thiazolidinone core. The exocyclic double bond (C=CH) typically appears as a singlet near δ 7.5–8.0 ppm .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, reports a mean C–C bond length of 0.002 Å and R factor = 0.045, ensuring structural accuracy.
  • HPLC : Validates purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How should solubility and stability be optimized for in vitro assays?

  • Solubility : DMSO is preferred for stock solutions (66–125 mg/mL, per ). For aqueous buffers, use co-solvents like Tween-80 or cyclodextrins.
  • Stability : Store at –80°C for long-term use; avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS, particularly for thiol oxidation or hydrolysis of the thiazolidinone ring .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., α-glucosidase or tyrosine kinase). The bromo-methoxy substituent may occupy hydrophobic pockets, while the thiazolidinone ring participates in hydrogen bonding .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The exocyclic double bond and sulfur atoms often contribute to electron-deficient regions, enhancing electrophilic interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Dose-response validation : Reproduce assays (e.g., antimicrobial IC50_{50}) across multiple cell lines or enzyme batches to rule out batch-specific variability.
  • Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity. For example, notes thiadiazole derivatives can exhibit off-target effects.
  • Structural analogs : Compare activity with halogen-substituted analogs (e.g., chloro vs. bromo) to isolate substituent-specific effects .

Q. How can the compound’s enzyme inhibition mechanism be elucidated?

  • Kinetic assays : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive). For instance, highlights thiazolidinones as non-competitive inhibitors of α-amylase.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. What synthetic modifications enhance selectivity for therapeutic targets?

  • Substituent engineering : Replace the 5-bromo group with electron-withdrawing groups (e.g., nitro) to improve binding to cysteine proteases.
  • Heterocycle substitution : Replace the thiazolidinone core with oxazolidinone to reduce off-target interactions, as seen in .
  • Prodrug strategies : Introduce ester or amide prodrug moieties to enhance bioavailability, guided by logP and tPSA values from .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight329.17 g/mol
logP2.0 (Predicted)
tPSA103 Ų
Solubility (DMSO)66–125 mg/mL
Stability (Long-term)–80°C (6 months)

Q. Table 2. Common Synthetic Routes

StepConditionsYield
Aldol CondensationEthanol, piperidine, reflux, 6 h65–70%
CyclizationAcetic acid, NaOAc, 2 h80–85%
PurificationRecrystallization (DMF/EtOH)>95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.